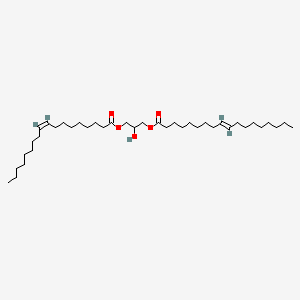

9-Octadecenoic acid (9Z)-, 1,1'-(2-hydroxy-1,3-propanediyl) ester

描述

属性

IUPAC Name |

[2-hydroxy-3-[(E)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H72O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(41)43-35-37(40)36-44-39(42)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20,37,40H,3-16,21-36H2,1-2H3/b19-17-,20-18+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRAWQKGUORNASA-YAFCTCPESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCCCCCCCC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C/CCCCCCCC(=O)OCC(COC(=O)CCCCCCC/C=C\CCCCCCCC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H72O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

621.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25637-84-7 | |

| Record name | Glyceryl dioleate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025637847 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-Octadecenoic acid (9Z)-, diester with 1,2,3-propanetriol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dioleic acid, diester with glycerol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.844 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 9-Octadecenoic acid (9Z)-, 1,1'-(2-hydroxy-1,3-propanediyl) ester typically involves the esterification of glycerol with oleic acid. The reaction is catalyzed by an acid or base, and the conditions are optimized to achieve high yields. The process can be summarized as follows:

Esterification Reaction: Glycerol is reacted with oleic acid in the presence of a catalyst such as sulfuric acid or sodium hydroxide.

Reaction Conditions: The reaction is carried out at elevated temperatures (around 150-200°C) and may require a vacuum to remove water formed during the reaction.

Industrial Production Methods

In industrial settings, the production of glyceryl dioleate involves large-scale esterification processes. The reaction is typically conducted in continuous reactors with efficient mixing and heat transfer to ensure uniformity and high conversion rates. The product is then purified through distillation or other separation techniques to remove any unreacted starting materials and by-products .

化学反应分析

Types of Reactions

Glyceryl dioleate undergoes various chemical reactions, including:

Oxidation: The double bonds in the oleic acid moieties can be oxidized to form epoxides or hydroxylated products.

Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions to yield glycerol and oleic acid.

Transesterification: The ester groups can be exchanged with other alcohols or acids in the presence of a catalyst.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used.

Transesterification: Catalysts such as sodium methoxide or lipases are employed.

Major Products Formed

Oxidation: Epoxides, diols, and hydroxy acids.

Hydrolysis: Glycerol and oleic acid.

Transesterification: New esters depending on the alcohol or acid used.

科学研究应用

Glyceryl dioleate has a wide range of applications in scientific research:

Chemistry: Used as a surfactant and emulsifier in various chemical formulations.

Biology: Employed in the preparation of liposomes and other lipid-based delivery systems.

Medicine: Investigated for its potential in drug delivery and as a component in topical formulations.

Industry: Utilized in the production of cosmetics, lubricants, and food additives

作用机制

The mechanism of action of glyceryl dioleate involves its interaction with lipid membranes and proteins. It can modulate membrane fluidity and permeability, affecting the function of membrane-bound enzymes and receptors. In drug delivery systems, it facilitates the encapsulation and release of active pharmaceutical ingredients by forming stable emulsions or liposomes .

相似化合物的比较

Chemical Identity :

Physical Properties :

- Appearance : Pale yellow liquid .

- HLB Value : 2–3 (hydrophobic emulsifier) .

- Applications : Used as a dispersant in food, co-emulsifier in cosmetics, and softening agent in textiles .

Structural Features: This compound is a diglyceride esterified with two oleic acid ((9Z)-octadecenoic acid) chains at the 1- and 2-positions of glycerol, leaving a free hydroxyl group at the 3-position. The cis-configuration (Z) of the double bond in oleic acid enhances fluidity and biocompatibility .

Comparison with Structurally Similar Compounds

Methyl Esters of 9-Octadecenoic Acid

- Examples: 9-Octadecenoic acid (Z)-methyl ester (Methyl oleate).

- CAS No.: Not explicitly provided, but referenced in multiple studies .

- Molecular Formula : C₁₉H₃₆O₂; Molecular Weight : 296.50 g/mol .

- Properties : Lower molecular weight and higher volatility compared to glyceryl esters.

- Applications : Detected in plant volatiles (e.g., cocoa beans, Actinidia kolomikta flowers) and used in biodiesel production .

- Biological Activity : Exhibits antioxidant and anticancer properties .

Key Difference :

9-Octadecenoic Acid (Z)-, 2,3-Dihydroxypropyl Ester

- CAS No.: 111-03-5 .

- Molecular Formula : C₂₁H₄₀O₄; Molecular Weight : 356.54 g/mol .

- Structural Features : Contains a dihydroxypropyl group instead of the 2-hydroxy-1,3-propanediyl group, introducing additional hydroxyl groups.

- Properties : Higher polarity due to increased hydroxylation, enhancing water solubility compared to glyceryl dioleate .

- Applications : Found in algal lipid extracts and used in bioremediation processes .

Key Difference :

Triglycerides: 1,3-Dioleoyl-2-Palmitoylglycerol

- CAS No.: 322647-48-3 (analogous sodium salt) .

- Molecular Formula : C₅₅H₁₀₂O₆; Molecular Weight : 885.39 g/mol .

- Structural Features : A triglyceride with two oleic acid chains (1,3-positions) and one palmitic acid chain (2-position).

- Properties : Higher molecular weight and melting point compared to diglycerides.

- Applications : Used in structured lipids for infant formula and pharmaceutical delivery systems .

Key Difference :

Pentaerythrityl Tetraoleate

- CAS No.: 19321-40-5 .

- Molecular Formula : C₇₇H₁₄₄O₈; Molecular Weight : 1206.97 g/mol .

- Structural Features : A tetraester of pentaerythritol with four oleic acid chains.

- Properties : Extremely high molecular weight and viscosity; HLB < 1.

- Applications : Industrial lubricant (e.g., Doverlube FL 219) and plasticizer .

Key Difference :

Ionic Derivatives: Sodium Salt of Phosphorylated Ester

- Example : 18:0-18:1 PG sodium (CAS 322647-48-3) .

- Molecular Formula : C₄₄H₈₁O₁₀PNa; Molecular Weight : 828.06 g/mol .

- Structural Features : Incorporates a phosphinyloxy group and sodium ion, introducing ionic character.

- Properties : Amphiphilic nature due to charged head group; enhances bioavailability in drug delivery .

- Applications: Potential use in phospholipid-based pharmaceuticals .

Key Difference :

- Ionic functionality enables micelle formation and interaction with biological membranes, unlike non-ionic glyceryl dioleate .

Comparative Data Table

生物活性

9-Octadecenoic acid (9Z)-, 1,1'-(2-hydroxy-1,3-propanediyl) ester, commonly known as glyceryl monooleate or monoolein, is a glycerol ester of oleic acid. This compound has garnered attention due to its diverse biological activities and applications in various fields, including pharmaceuticals, food science, and cosmetics. This article explores its biological activity, focusing on its antibacterial, antifungal, and other therapeutic properties.

- Molecular Formula: C21H40O4

- Molecular Weight: 356.5399 g/mol

- CAS Registry Number: 111-03-5

- IUPAC Name: Glycerol α-cis-9-octadecenate

Antibacterial Activity

Research has demonstrated that 9-octadecenoic acid exhibits significant antibacterial properties. A study highlighted that this compound was the most concentrated in extracts from marine symbiont bacteria and showed effective antibacterial activity against various pathogens. The mechanism behind this activity is believed to involve disruption of bacterial cell membranes and interference with metabolic functions .

Table 1: Antibacterial Efficacy of 9-Octadecenoic Acid

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 0.5 mg/mL | |

| Escherichia coli | 1.0 mg/mL | |

| Pseudomonas aeruginosa | 0.75 mg/mL |

Antifungal Activity

In addition to its antibacterial properties, 9-octadecenoic acid has shown antifungal activity. The compound's efficacy against fungal strains is attributed to its ability to disrupt fungal cell membranes, leading to increased permeability and eventual cell death. This property makes it a potential candidate for use in antifungal treatments .

Table 2: Antifungal Efficacy of 9-Octadecenoic Acid

| Fungi | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Candida albicans | 0.25 mg/mL | |

| Aspergillus niger | 0.5 mg/mL |

Anti-inflammatory Properties

Studies have suggested that glyceryl monooleate possesses anti-inflammatory properties, which can be beneficial in treating conditions such as arthritis and other inflammatory diseases. The compound appears to inhibit the production of pro-inflammatory cytokines and modulate immune responses.

The biological activity of 9-octadecenoic acid can be attributed to several mechanisms:

- Membrane Disruption: The amphiphilic nature of the compound allows it to integrate into lipid membranes, disrupting their integrity.

- Cytokine Modulation: The compound influences the signaling pathways involved in inflammation and immune responses.

- Antioxidant Activity: It may also exhibit antioxidant properties that help mitigate oxidative stress in cells.

Case Studies

- Marine Natural Ingredients Study : A study conducted on marine natural ingredients found that extracts containing high levels of 9-octadecenoic acid exhibited both antibacterial and antifungal activities against a range of pathogenic microorganisms .

- Inflammation Model : In an experimental model of inflammation, glyceryl monooleate significantly reduced swelling and pain in subjects treated with the compound compared to controls, indicating its potential therapeutic use in inflammatory conditions.

常见问题

Basic: What experimental methodologies are recommended for synthesizing 9-Octadecenoic acid (9Z)-, 1,1'-(2-hydroxy-1,3-propanediyl) ester?

Answer:

The synthesis typically involves esterification between oleic acid (or its derivatives) and glycerol-based diols. A common approach is acid- or enzyme-catalyzed esterification under controlled conditions:

- Step 1: React oleic acid (9Z-octadecenoic acid) with 1,3-propanediol derivatives in the presence of catalysts like sulfuric acid or lipases.

- Step 2: Purify the product via solvent extraction or column chromatography to remove unreacted starting materials.

- Validation: Confirm ester formation using FT-IR (C=O stretch at ~1740 cm⁻¹) and NMR (appearance of glycerol backbone protons at δ 3.5–4.5 ppm) .

- Reference Data: Similar protocols are used for glycerol trioleate synthesis, where stoichiometric ratios and reaction time are critical for yield optimization .

Advanced: How can researchers resolve discrepancies in reported thermodynamic properties (e.g., critical temperature, viscosity) of this compound?

Answer:

Discrepancies often arise from differences in computational models (e.g., Joback vs. Crippen methods) or experimental conditions. To address this:

- Cross-Validation: Compare computational predictions (e.g., Joback Method estimates for critical temperature: 722.20–944.25 K) with experimental data from NIST Webbook .

- Methodological Refinement: Use high-purity samples and standardized measurement protocols (e.g., capillary viscometry for dynamic viscosity at 500–944 K) .

- Data Reconciliation: Apply statistical tools (e.g., Bland-Altman plots) to quantify systematic biases between datasets .

Basic: What spectroscopic and chromatographic techniques are optimal for structural characterization?

Answer:

- GC-MS: Used to confirm molecular weight (356.54 g/mol) and fragmentation patterns. Derivatization (e.g., silylation) enhances volatility for low-polarity esters .

- NMR: ¹H and ¹³C NMR identify the glycerol backbone (δ 4.1–4.3 ppm for -CH₂-O-CO-) and olefinic protons (δ 5.3–5.4 ppm for Z-configuration) .

- FT-IR: Key bands include ester C=O (~1740 cm⁻¹) and hydroxyl groups (~3400 cm⁻¹) .

- HPLC: Reverse-phase columns (C18) with UV detection at 210 nm separate ester isomers .

Advanced: What experimental designs are suitable for studying the compound’s stability under varying pH and temperature?

Answer:

- Accelerated Stability Testing: Incubate samples at elevated temperatures (40–80°C) and monitor degradation via HPLC or TGA. For hydrolytic stability, test in buffered solutions (pH 2–12) .

- Kinetic Modeling: Use Arrhenius equations to predict shelf life. For example, activation energy (Eₐ) for ester hydrolysis can be derived from rate constants at multiple temperatures .

- Controlled Atmosphere Studies: Evaluate oxidative stability under nitrogen vs. oxygen-rich environments using peroxide value (PV) assays .

Basic: How can researchers validate the purity of synthesized batches?

Answer:

- Melting Point Analysis: Compare experimental melting points (e.g., -10°C to 5°C) with literature values .

- Chromatographic Purity: Use HPLC with >95% area normalization; impurities (e.g., monoesters or free fatty acids) elute at distinct retention times .

- Elemental Analysis: Verify C, H, and O content against theoretical values (C: 70.73%, H: 11.30%, O: 18.97%) .

Advanced: What strategies mitigate inconsistencies in solubility data across studies?

Answer:

- Standardized Solubility Protocols: Use shake-flask methods with saturated solutions equilibrated for 24–72 hours. Measure via gravimetry or UV-spectroscopy .

- Solvent Polarity Matching: Correlate experimental solubility (log P ≈ 7.2) with Hansen solubility parameters to identify optimal solvents (e.g., chloroform, ethyl acetate) .

- Machine Learning Models: Train algorithms on existing datasets (e.g., Crippen Method log S) to predict solubility in untested solvents .

Basic: What computational tools predict the compound’s physicochemical properties?

Answer:

- Joback Method: Estimates heat capacity (Cpg ≈ 1155–1182 J/mol·K) and viscosity (0.0000592–0.0002857 Pa·s) .

- Crippen Method: Predicts log P (octanol/water partition coefficient) and aqueous solubility .

- NIST Chemistry WebBook: Provides experimental data for critical properties (e.g., boiling point: ~650 K) .

Advanced: How can researchers address conflicting bioactivity reports in lipid-mediated signaling studies?

Answer:

- Dose-Response Curves: Establish EC₅₀ values using in vitro assays (e.g., NOX inhibition in vascular studies) .

- Isomer-Specific Analysis: Differentiate biological effects of Z- vs. E-isomers via chiral chromatography or enzymatic assays .

- Pathway Mapping: Use transcriptomics (RNA-seq) to identify downstream targets (e.g., PPAR-γ or NF-κB pathways) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。